3-(3-(2-Tert-butylphenoxy)azetidin-1-yl)-3-oxopropanoic acid
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Overview
Description
The compound “US8586571, 36” is a heterocyclic compound that has shown significant potential in various scientific and industrial applications. It is particularly noted for its ability to inhibit the binding of retinol-binding protein 4 and transthyretin, which are crucial in the transport of retinol (vitamin A) in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8586571, 36” involves multiple steps, including the formation of the heterocyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of “US8586571, 36” follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
“US8586571, 36” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the heterocyclic ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the heterocyclic ring .
Scientific Research Applications
“US8586571, 36” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting retinol-binding protein 4 and transthyretin, which are involved in retinol transport.
Medicine: Potential therapeutic applications in treating conditions related to retinol transport and metabolism.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of “US8586571, 36” involves its ability to inhibit the binding of retinol-binding protein 4 and transthyretin. This inhibition disrupts the transport of retinol in the body, which can have various biological effects. The molecular targets include the binding sites on retinol-binding protein 4 and transthyretin, and the pathways involved are related to retinol metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
US8853215: Derivatives of N-acyl-N-phenylpiperazine, used for the prophylaxis or treatment of diabetes.
US10072016: Substituted 4-phenylpiperidines, used in various therapeutic applications.
US9434727: Another variant of substituted 4-phenylpiperidines with different functional groups.
Uniqueness
“US8586571, 36” is unique due to its specific inhibition of retinol-binding protein 4 and transthyretin, which sets it apart from other similar compounds. Its unique structure and functional groups contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[3-(2-tert-butylphenoxy)azetidin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)12-6-4-5-7-13(12)21-11-9-17(10-11)14(18)8-15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
VZDYQTRPYQHMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CN(C2)C(=O)CC(=O)O |
Origin of Product |
United States |
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